molecular formula C13H15BF4O3 B6227747 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 881402-17-1

2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6227747
CAS No.: 881402-17-1
M. Wt: 306.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-3-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene or benzene. The reaction is usually carried out under reflux conditions to facilitate the formation of the boronate ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding phenol derivative.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(0) complexes are commonly used in Suzuki-Miyaura reactions.

    Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.

    Solvents: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a crucial reagent in the development of new synthetic methodologies.

Biology

In biological research, this compound is used to synthesize bioactive molecules that can be used as probes or inhibitors in various biochemical assays. Its incorporation into molecular frameworks can enhance the biological activity and stability of the resulting compounds.

Medicine

In medicinal chemistry, this compound is employed in the synthesis of drug candidates. The trifluoromethoxy group is known to improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronate ester in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethoxy group enhances the reactivity and selectivity of the compound, making it a valuable reagent in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4-(Trifluoromethoxy)phenylboronic Acid: Another boronic acid with a trifluoromethoxy group, used for similar purposes.

    2-Fluorophenylboronic Acid: A related compound with a fluorine substituent, used in cross-coupling reactions.

Uniqueness

2-[2-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both fluorine and trifluoromethoxy groups, which enhance its reactivity and stability. These functional groups also impart unique electronic properties, making it a more versatile reagent compared to simpler boronic acids.

Properties

CAS No.

881402-17-1

Molecular Formula

C13H15BF4O3

Molecular Weight

306.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.